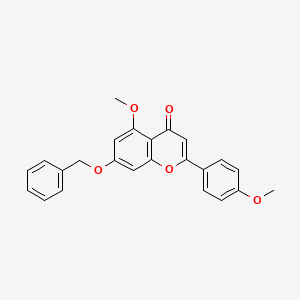

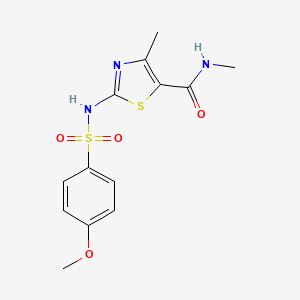

7-(苄氧基)-5-甲氧基-2-(4-甲氧基苯基)-4H-色酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

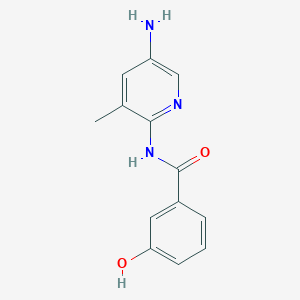

7-(Benzyloxy)-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, also known as BMMC, is a chromene derivative that has been studied for its potential as a therapeutic agent for various diseases. BMMC has been studied for its potential to act as an anti-inflammatory, antioxidant, and anti-cancer agent. BMMC has also been studied for its potential to act as a neuroprotective agent, as well as for its potential to act as a potential treatment for cardiac arrhythmias. BMMC has been studied for its potential to act as a neuroprotective agent, as well as for its potential to act as a potential treatment for cardiac arrhythmias. Furthermore, BMMC has been studied for its potential to act as an anti-diabetic agent, as well as for its potential to act as an anti-fungal agent.

科学研究应用

Antifungal Activity:

This compound has been investigated for its antifungal properties. In a study by Nimbalkar et al., a series of Mannich bases derived from this compound exhibited promising antifungal activity against various human pathogenic fungal strains, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus . These findings suggest its potential as a scaffold for designing antifungal drugs.

Chalcone Derivatives:

Chalcones play a crucial role in pharmaceutical and medicinal chemistry. The compound’s chalcone derivatives have wide-ranging applications. For instance, 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one compounds have been synthesized and studied for their antimicrobial properties .

Thiazole Synthesis:

The compound has been used as a precursor for synthesizing 2-(4-methoxyphenyl)benzo[d]thiazole. This thiazole derivative has been investigated for its molecular structure and vibrational frequencies, providing insights into its potential applications .

Cytochrome P450 Enzyme Interaction:

In silico molecular docking studies revealed that derivatives of this compound (e.g., 6c, 6f, and 6i) exhibit good binding at the active site of Candida albicans cytochrome P450 enzyme lanosterol 14α-demethylase. This interaction suggests a possible mechanism of action related to antifungal activity .

Privileged Scaffold for Drug Design:

Given its antifungal potential and favorable binding interactions, this compound could serve as a privileged scaffold for designing potent antifungal drugs. Further optimization and exploration are warranted.

作用机制

Target of Action

Compounds with similar structures have been studied for their antimicrobial activity .

Mode of Action

It’s worth noting that compounds with similar structures have shown to interact with their targets, leading to changes in the target’s function .

Biochemical Pathways

Related compounds have been found to inhibit the germination of certain seeds , suggesting that they may affect pathways related to cell growth and division.

Result of Action

Related compounds have shown antimicrobial activity , suggesting that they may have a similar effect.

属性

IUPAC Name |

5-methoxy-2-(4-methoxyphenyl)-7-phenylmethoxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O5/c1-26-18-10-8-17(9-11-18)21-14-20(25)24-22(27-2)12-19(13-23(24)29-21)28-15-16-6-4-3-5-7-16/h3-14H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAZBIYSXXHPAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Benzyloxy)-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-oxo-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2511577.png)

![3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2511581.png)

![5-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2511588.png)

![2-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2511596.png)

![2-[1-(1,2,5-Dithiazepan-5-yl)ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2511597.png)